Lewisite 3
Description
Historical Context of Lewisite Compound Research
The investigation into organoarsenic compounds has a history spanning over two centuries, laying the groundwork for the later development of substances like Lewisite. rsc.orgnih.govwikipedia.org
Early Academic Discoveries and Investigations of Organoarsenic Compounds
The field of organoarsenic chemistry traces back to the 18th century. One of the earliest known organoarsenic compounds, a foul-smelling substance later identified as tetramethyldiarsine (cacodyl), was reported in 1760 by French chemist Louis Claude Cadet de Gassicourt. rsc.orgwikipedia.orgacs.orgwikipedia.org This discovery is sometimes considered the first synthesis of an organometallic compound. wikipedia.orgacs.org Robert Wilhelm Bunsen further studied cacodyl (B8556844) in the 1830s and 1840s, despite the significant hazards involved due to its toxicity and flammability. rsc.org His work contributed to the understanding of how organic groups could attach to metal atoms, influencing the development of the concept of valency by Edward Frankland. rsc.org
In the early 20th century, Paul Ehrlich's extensive research into organic arsenicals aimed at finding treatments for diseases like syphilis. rsc.orgnih.govuvm.edu His work led to the development of arsphenamine (B1667614) (Salvarsan), one of the first effective chemotherapeutic drugs, highlighting the potential pharmacological effects of organoarsenic compounds, although its use was later discontinued (B1498344) with the advent of antibiotics. rsc.orgnih.govwikipedia.orgalfa-chemistry.com These early academic investigations into the synthesis and properties of organoarsenic compounds provided a foundation of knowledge that would later be applied in various fields, including the development of chemical agents. uvm.edualfa-chemistry.com
Evolution of Research into Lewisite Compounds and Their Byproducts
Research specifically focused on Lewisite compounds evolved from the broader study of organoarsenic chemistry. Lewisite itself, primarily 2-chlorovinylarsonous dichloride (Lewisite 1), was synthesized in 1904 by Julius Arthur Nieuwland during his doctoral studies. wikipedia.orgwikipedia.orghistorynet.com His work involved the reaction between acetylene (B1199291) and arsenic trichloride (B1173362). wikipedia.orghistorynet.com Nieuwland's initial encounter with the toxicity of the resulting compound was severe enough to require hospitalization, leading him to postpone further investigation at the time. wikipedia.orghistorynet.com
The potential of this toxic substance as a chemical warfare agent was later recognized by Winford Lee Lewis during World War I. historynet.comnih.govtime.com Lewis, working at the Catholic University of America, further investigated and refined the synthesis described by Nieuwland. historynet.comnih.gov The perfected product was subsequently named "Lewisite" after him. historynet.com The synthesis process, involving the addition of arsenic trichloride to acetylene in the presence of a catalyst like mercuric chloride, can result in the sequential addition of acetylene molecules to the arsenic center. wikipedia.orgwikipedia.orggoogle.com This leads to the formation of not only Lewisite 1 but also Lewisite 2 (bis(2-chlorovinyl)arsinous chloride) and Lewisite 3 (tris(2-chlorovinyl)arsine) as byproducts. wikipedia.orgwikipedia.orggoogle.com Research into Lewisite compounds thus expanded to include the characterization and properties of these related byproducts found in the synthesis mixtures. wikipedia.orgwikipedia.orgnih.gov
The Role of this compound as a Component in Lewisite Mixtures
This compound, tris(2-chlorovinyl)arsine, is typically found as a component in mixtures produced during the synthesis of Lewisite 1. wikipedia.orgwikipedia.orgnih.gov The reaction between arsenic trichloride (AsCl₃) and acetylene (C₂H₂) can proceed through successive additions of acetylene to the arsenic atom. The primary reaction yields Lewisite 1 (2-chlorovinylarsonous dichloride). wikipedia.orgwikipedia.orggoogle.com
As the reaction continues, a second addition of acetylene can occur, forming Lewisite 2 (bis(2-chlorovinyl)arsinous chloride). wikipedia.orgwikipedia.orggoogle.comwikipedia.org A third addition of acetylene results in the formation of this compound (tris(2-chlorovinyl)arsine). wikipedia.orgwikipedia.orggoogle.com
The composition of Lewisite mixtures can vary depending on the specific synthesis conditions and manufacturing process. nrt.orgepa.gov Munitions-grade Lewisite is often a mixture of Lewisite 1, Lewisite 2, this compound, and sometimes unreacted arsenic trichloride. nih.govosti.govnih.govdtic.mil Approximate yields in the synthesis of Lewisite 1 can be greater than 65%, with Lewisite 2 typically present in yields of 7-10% and this compound in yields of 4-12%. nih.gov
Here is a table summarizing the typical composition of Lewisite mixtures based on reported yields:
| Component | Approximate Yield (%) |
| Lewisite 1 | > 65 |
| Arsenic Trichloride | 16-21 |
| Lewisite 2 | 7-10 |
| This compound | 4-12 |
Note: Composition can vary based on synthesis and age of the sample. nrt.orgepa.gov
While Lewisite 1 is the primary intended product and often the most volatile component, this compound is a significant organoarsenic compound found within Lewisite mixtures, arising directly from the synthesis chemistry. wikipedia.orgwikipedia.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
169473-81-8 |
|---|---|
Molecular Formula |
C6H6AsCl3 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI Key |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomeric SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Canonical SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
physical_description |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Formation of Lewisite 3
Fundamental Chemical Reactions for Lewisite 3 Synthesis
The fundamental synthesis of Lewisite compounds, including this compound, involves the reaction between arsenic trichloride (B1173362) (AsCl₃) and acetylene (B1199291) (C₂H₂). smolecule.comwikipedia.org This reaction is a form of addition across the triple bond of acetylene, with the arsenic atom and chlorine atoms from arsenic trichloride adding to the carbon atoms.
The reaction between arsenic trichloride and acetylene proceeds through successive additions of acetylene molecules to the arsenic center. The first addition yields Lewisite 1 (2-chlorovinylarsonous dichloride). wikipedia.orgwikipedia.org
AsCl₃ + C₂H₂ → ClCH=CHAsCl₂ (Lewisite 1) wikipedia.org
Further reaction of Lewisite 1 with another molecule of acetylene can lead to the formation of Lewisite 2 (bis(2-chlorovinyl)arsinous chloride). wikipedia.org
ClCH=CHAsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl (Lewisite 2)
This compound (tris(2-chlorovinyl)arsine) is formed when a third molecule of acetylene adds to the arsenic center of Lewisite 2. wikipedia.org
(ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As (this compound) wikipedia.org
These reactions typically occur as a mixture, resulting in a product that contains varying proportions of Lewisite 1, Lewisite 2, and this compound. wikipedia.orgwikipedia.org
The condensation reaction between arsenic trichloride and acetylene requires a catalyst to proceed efficiently. smolecule.comwikipedia.org Mercuric chloride (HgCl₂) is a commonly used catalyst for this reaction. smolecule.comwikipedia.org It acts as a Lewis acid, facilitating the addition of acetylene to arsenic trichloride. catalysis.blog
Other metallic chlorides have also been investigated for their catalytic activity in Lewisite synthesis. These can include aluminum chloride (AlCl₃), antimony(III) chloride (SbCl₃), antimony(V) chloride (SbCl₅), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and cadmium chloride (CdCl₂). google.comresearchgate.net Early methods utilized anhydrous aluminum chloride, but its high activity could lead to undesired side reactions and safety concerns. google.com Catalysts like mercuric chloride, often used in hydrochloric acid solution, offer more moderate activity. wikipedia.orggoogle.com The rate of acetylene fixation is influenced by factors such as the concentrations of the catalyst and hydrochloric acid, temperature, and the rate of acetylene flow. google.com
Promoters, such as antimony trichloride, can be added to mercuric chloride catalytic solutions to increase the rate of acetylene fixation and product formation. google.com Studies have explored the effects of varying catalyst and promoter concentrations on the reaction yield and rate. google.com
This compound is consistently formed as a byproduct during the synthesis of Lewisite 1 from arsenic trichloride and acetylene. smolecule.comwikipedia.org The reaction is difficult to stop precisely at the Lewisite 1 stage, and the successive additions of acetylene naturally lead to the formation of Lewisite 2 and this compound. wikipedia.orgwikipedia.org
In typical Lewisite production, the primary goal is the synthesis of Lewisite 1, which often constitutes the largest fraction of the product mixture. researchgate.netnih.gov However, Lewisite 2 and this compound are invariably present in the resulting mixture, albeit in lower yields compared to Lewisite 1. nih.gov Approximate yields in Lewisite 1 production using aluminum trichloride catalysis have been reported as greater than 65% for Lewisite 1, 7-10% for Lewisite 2, and 4-12% for this compound. nih.gov The presence of this compound as a byproduct highlights the stepwise nature of the addition reaction of acetylene to arsenic trichloride.
Catalysis in this compound Synthesis, including Mercuric Chloride and Other Metallic Chlorides
Exploration of Lewisite Analogues and Organoarsenic Derivatives through Synthesis
The synthesis of Lewisite compounds is part of the broader field of organoarsenic chemistry, which involves the study and synthesis of compounds containing arsenic-carbon bonds. usa-journals.com The methods used to synthesize Lewisite and its analogues can be adapted or provide insights into the synthesis of other organoarsenic derivatives.
Organoarsenic compounds can be synthesized through various routes, often starting from arsenic halides like arsenic trichloride. scielo.brscielo.br Reactions involving Grignard reagents or alkyl lithiums with arsenic trichloride are classic methods for preparing trialkyl arsines, which are analogues of this compound where the chlorovinyl groups are replaced by alkyl groups. scielo.brscielo.br
The synthesis of Lewisite analogues can involve variations in the organic group attached to the arsenic atom or modifications to the arsenic halide precursor. While Lewisite itself features 2-chlorovinyl groups, other organoarsenic compounds might incorporate different alkenyl or alkyl moieties. The exploration of these synthetic pathways contributes to the understanding of arsenic-carbon bond formation and the properties of various organoarsenic species. Research in this area can involve developing new synthetic methodologies or exploring the reactivity of existing organoarsenic compounds. researchgate.net
Advanced Analytical Techniques for Lewisite 3 Identification and Quantification in Research Matrices
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the structural features and vibrational modes of Lewisite 3, aiding in its identification and differentiation from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lewisite Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structures of chemical compounds, including the analysis of Lewisite isomers researchgate.net. Both ¹H and ¹³C NMR spectroscopy have been applied to characterize Lewisite isomers tandfonline.comresearchgate.net. ¹H NMR spectroscopy can provide coupling constants consistent with the vinylic protons in different isomeric configurations, such as the geminal isomer tandfonline.comosti.gov. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, relative signal intensities, and coupling constants (intra-chain and interchain), can help in the identification of various Lewisite isomers, including new or previously unreported forms researchgate.netosti.gov. Theoretical calculations, such as Density Functional Theory (DFT), can support the attribution of NMR peaks by comparing calculated chemical shifts with experimental data, showing good agreement for both ¹H and ¹³C researchgate.net.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is utilized for the structural elucidation of molecules by examining their vibrational modes slideshare.netsolubilityofthings.com. Each peak in an IR spectrum corresponds to specific vibrational transitions within the chemical bonds of a compound, making it sensitive to structural changes and functional group analysis solubilityofthings.com. IR spectroscopy can be used to identify functional groups and, by matching spectra to a database, potentially identify chemical compounds solubilityofthings.comnih.gov. In the context of Lewisite isomers, IR spectroscopy has been employed for characterization, with significant differences observed in the infrared absorption spectra between different isomers, such as the trans and geminal derivatives tandfonline.comosti.gov. DFT calculations can also assist in identifying vibrational absorption bands in the infrared spectra of Lewisites researchgate.net.
Mass Spectrometry (MS) Techniques for Isomer Differentiation and Metabolite Detection
Mass Spectrometry (MS) techniques, often coupled with chromatographic separation, are essential for the identification, differentiation, and quantification of Lewisite isomers and their degradation products upb.rotandfonline.comosti.govunt.eduoup.comdtic.milnemc.usnih.gov. Electron ionization mass spectra of Lewisite derivatives can show significant differences between isomers, aiding in their differentiation tandfonline.comosti.gov.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of Lewisites in various matrices, including air and soil samples upb.rount.edunih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS), including LC/ICP-MS, is also applied for the analysis of Lewisite and its degradation products, such as 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA), particularly in aqueous samples and for arsenic speciation unt.eduoup.comdtic.milnemc.us. LC/ICP-MS methods can offer high selectivity and sensitivity for the determination of Lewisite and its degradation homologues nemc.us. For instance, a rapid LC/ICP-MS method has been developed for the confirmatory analysis of airborne Lewisite, capable of quantifying Lewisite and its degradation products at very low levels nemc.us. This method involves collecting Lewisite on a solid sorbent tube, extracting it, and analyzing the extract by LC/MS dtic.milnemc.us.
Selected ion monitoring (SIM) in MS is used to identify Lewisite and its degradation products based on characteristic ions and their ratios dtic.mil.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It involves the inelastic scattering of light by molecules, yielding information about their vibrational modes. While less frequently mentioned in the provided search results compared to IR and NMR for Lewisite isomer analysis, Raman spectroscopy can also be used for vibrational analysis and structural characterization of chemical compounds researchgate.net. DFT calculations have been used to calculate and assign the vibrational and Raman frequencies of Lewisites, allowing for comparison with experimental vibrations researchgate.net.
Chromatographic Separation Methodologies
Chromatographic techniques are crucial for separating this compound from other components in a mixture before detection and quantification.
Gas Chromatography (GC) for Lewisite Compound Separation
Gas Chromatography (GC) is a widely used technique for the separation of Lewisite compounds upb.rotandfonline.comosti.govunt.edudtic.milnih.govnist.govpsu.edur-haas.deajol.info. GC, often coupled with detectors like the electron capture detector (ECD) or mass spectrometer (MS), is applied for the analysis of Lewisites in various matrices upb.ronih.govpsu.edur-haas.de.
This compound, unlike Lewisite 1 and its metabolites, can often be detected using GC/ECD without prior derivatization upb.ropsu.edur-haas.de. Lewisite 1 and its hydrolysis and oxidation products typically require derivatization with thiols to form more amenable compounds for GC analysis psu.edur-haas.de. Lewisite 2 also reacts with thiols to form derivatives for GC detection psu.edur-haas.de. However, this compound does not react with thiols upb.ropsu.edur-haas.de.
GC methods for Lewisite analysis involve specific column types (e.g., DB 5), temperature programs, and carrier gases to achieve effective separation of the Lewisite isomers and their derivatives psu.edur-haas.de. While GC is effective for separating Lewisite compounds, challenges can include the decomposition and polymerization of Lewisites in the injector at high temperatures and the corrosive nature of Lewisite affecting GC systems upb.ro.
Interactive Data Table: Lewisite Isomers and Analytical Techniques
| Compound Name | Chemical Formula | PubChem CID | Relevant Analytical Techniques |
| Lewisite 1 (2-chlorovinyldichloroarsine) | C₂H₂AsCl₃ | 5372798 wikipedia.orgnih.govuni.lu | NMR, IR, MS (GC-MS, LC-MS), GC (often with derivatization) upb.rotandfonline.comresearchgate.netosti.govunt.eduoup.comdtic.milnemc.usnih.govpsu.edur-haas.de |
| Lewisite 2 (bis(2-chlorovinyl)chloroarsine) | C₄H₄AsCl₃ | 5368106 wikipedia.orgnih.govuni.lunih.gov | NMR, IR, MS (GC-MS, LC-MS), GC (often with derivatization) upb.rotandfonline.comresearchgate.netosti.govunt.edunih.govpsu.edur-haas.dencats.io |
| This compound (tris(2-chlorovinyl)arsine) | C₆H₆AsCl₃ | 5352143 wikipedia.orgnih.govuni.lu | NMR, IR, MS (GC-MS, LC-MS), GC (detectable without derivatization) upb.rotandfonline.comncats.ioresearchgate.netosti.govunt.edunih.govpsu.edur-haas.de |
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
RP-HPLC methods have been developed for the simultaneous detection and quantification of Lewisite degradation products like CVAA and CVAOA in water samples ajol.infoajol.info. Research has focused on optimizing parameters such as eluent composition and pH to achieve effective separation of these compounds ajol.infoajol.info. For example, good separation of CVAOA and CVAA has been achieved using a C18 column with an eluent mixture of acetonitrile (B52724) in aqueous buffer solution, with pH optimization being critical for separation efficiency ajol.infoajol.info.
Quantitative analysis using HPLC has demonstrated high linearity over specific concentration ranges for these degradation products. Detection limits at a signal-to-noise ratio of 3 have also been established. ajol.infoajol.info
| Compound | Linearity Range (mg L⁻¹) | Detection Limit (mg L⁻¹) |
| CVAOA | 5–500 | 0.001 |
| CVAA | 2–500 | 0.2 |
Note: Data based on a specific RP-HPLC method for water analysis. ajol.infoajol.info
HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has also been utilized for the analysis of Lewisite metabolites in biological matrices like urine, offering high sensitivity due to efficient ionization of arsenic species oup.comresearchgate.netrsc.orgnemc.us.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of Lewisite metabolites, particularly CVAA and CVAOA, in complex matrices such as human urine researchgate.netoup.comnih.gov. This technique offers high sensitivity and selectivity, crucial for detecting low concentrations of these compounds.
Methods involving Solid Phase Extraction (SPE) coupled with dual-column LC-MS/MS have been developed for the quantitative determination of CVAOA in human urine oup.comnih.gov. These methods often involve oxidizing CVAA to CVAOA using hydrogen peroxide to measure the total Lewisite-1 metabolites as CVAOA researchgate.netoup.comrsc.orgnih.gov. This oxidation step simplifies the analysis by focusing on a single oxidation state.
LC-MS/MS methods for Lewisite metabolites have demonstrated linearity over several orders of magnitude researchgate.netoup.comnih.gov. Reported method detection limits for CVAA in urine using LC-MS/MS are in the low µg/L range oup.comnih.gov.
| Analyte (as CVAA) | Linearity Range (µg/L) | Method Detection Limit (µg/L) |
| CVAA/CVAOA | 25–3,200 | 3.3 |
Note: Data based on a specific SPE-dual column LC-MS/MS method for urine analysis. oup.comnih.gov
LC coupled with electrospray ionization (ESI) and tandem mass spectrometry (LC-ESI-MS/MS) provides high specificity, allowing for confirmation of analytes through the use of specific mass transitions oup.comnih.gov. This is advantageous compared to mono-isotopic detection methods.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is critical for the accurate analysis of this compound and its related compounds in various research matrices. Techniques such as dilution, centrifugation, solid phase extraction (SPE), and solid-phase microextraction (SPME) are employed to isolate and concentrate the target analytes while minimizing matrix interference oup.comresearchgate.netresearchgate.netoup.comnemc.usnih.govnih.govnih.gov.
Derivatization strategies are often employed, particularly in gas chromatography (GC)-based methods, to improve the volatility and sensitivity of analytes upb.ronih.govdtic.milresearchgate.net. However, it is important to note that this compound does not react with thiol-based derivatization agents commonly used for Lewisite 1 and Lewisite 2, and can be analyzed by GC without derivatization upb.ro.
For the analysis of Lewisite degradation products like CVAA, derivatization with dithiols such as 1,3-propanedithiol (B87085) or 1,2-ethanedithiol (B43112) has been shown to enhance sensitivity in GC-MS analysis oup.comnih.gov. In LC-MS/MS methods for Lewisite metabolites, oxidation of CVAA to CVAOA using hydrogen peroxide is a common sample preparation step to facilitate analysis researchgate.netoup.comrsc.orgnih.gov.
Proficiency Testing and Method Validation in Chemical Analysis Research
Proficiency testing and rigorous method validation are essential components of chemical analysis research involving compounds like this compound and its degradation products. These processes ensure the accuracy, reliability, and comparability of analytical results.
Method validation typically involves assessing parameters such as linearity, detection limits, accuracy, and precision oup.comresearchgate.netajol.infoajol.infooup.comrsc.orgnih.govnih.gov. Linearity is established by analyzing calibration standards over a defined concentration range oup.comajol.infoajol.infooup.comnih.gov. Detection limits represent the lowest concentration of an analyte that can be reliably detected oup.comajol.infoajol.infooup.comnih.govnih.gov. Precision is evaluated by analyzing replicate samples and determining the relative standard deviation (RSD) oup.comresearchgate.netrsc.orgnih.govnih.gov.
Proficiency testing involves the analysis of samples with unknown concentrations of the target analytes, provided by an external body, to assess the performance of a laboratory and its analytical methods nih.gov. Validation of methods for determining Lewisite constituents has been performed using proficiency test samples issued by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW) nih.gov.
Quality control samples are routinely analyzed alongside research samples to monitor the performance of the analytical method over time and ensure the accuracy and precision of the results researchgate.netrsc.org. Studies have reported consistent quantitative results for quality control samples, demonstrating the reliability of the validated methods researchgate.netrsc.org.
Environmental Transformation and Degradation Pathways of Lewisite 3
Hydrolytic Degradation Mechanisms of Lewisite Compounds
Hydrolysis is a primary degradation pathway for Lewisite compounds in the environment. nrt.orgnih.gov This reaction involves the interaction of Lewisite with water, leading to the cleavage of arsenic-chlorine bonds.
Formation of Arsenical Hydrolysis Products (e.g., 2-chlorovinylarsenous acid, 2-chlorovinylarsonic acid)
The hydrolysis of Lewisite compounds, including Lewisite 3, results in the formation of various arsenical hydrolysis products. A key hydrolysis product is 2-chlorovinylarsenous acid (CVAA), also referred to as chlorovinylarsonous acid. nrt.orgresearchgate.net This compound is formed rapidly upon contact with water. nih.govresearchgate.net Further oxidation of CVAA can lead to the formation of 2-chlorovinylarsonic acid (CVAOA). researchgate.net Lewisite oxide (2-chlorovinylarsenious oxide) is also a recognized hydrolysis product. nrt.orgnih.gov
Lewisite + H₂O → 2-chlorovinylarsenous acid (CVAA) + HCl nih.govresearchgate.net 2-chlorovinylarsenous acid (CVAA) + [O] → 2-chlorovinylarsonic acid (CVAOA) researchgate.net
These hydrolysis products, particularly those containing arsenic(III) like CVAA and lewisite oxide, can retain toxicity and vesicant properties similar to the parent Lewisite compounds. nrt.orgnrt.orgepa.gov
Influence of pH on Hydrolysis Kinetics
The rate of hydrolysis of Lewisite is dependent on pH. nrt.org While Lewisite is only slightly soluble in water, hydrolysis is rapid in aqueous solutions. nih.govornl.gov The reaction is accelerated in alkaline solutions. wikipedia.org
Photochemical Degradation Pathways in Environmental Compartments
Lewisite has a UV absorption spectrum between 200 and 350 nm, suggesting that direct photodegradation in sunlight may occur. nih.govnih.govnih.gov In aqueous solutions, the cis isomer of Lewisite can undergo photoconversion to the trans isomer. nih.govornl.gov In the vapor phase, Lewisite can react with photochemically-produced hydroxyl radicals, with estimated atmospheric half-lives of about 1.4 and 1.2 days for the cis- and trans-isomers, respectively, at a typical atmospheric hydroxyl radical concentration. nih.gov Reaction with ozone in the vapor phase is estimated to be slower, with half-lives of about 92 and 46 days for the cis- and trans-isomers, respectively, at a typical atmospheric ozone concentration. nih.gov
Biotransformation and Microbial Degradation Processes in Soil and Water
Microbial degradation can play a role in the transformation of Lewisite and its degradation products in soil and water environments. nih.govnih.gov Suggested pathways of microbial degradation in soil include epoxidation of the C=C bond and reductive dehalogenation and dehydrohalogenation. nih.gov While Lewisite itself may not bioaccumulate significantly, the arsenic component can persist. nih.gov Biotransformation involves the alteration of a chemical structure by enzymes produced by microorganisms. montana.edu Effective microbial degradation requires a sufficient microbial population, appropriate environmental conditions (temperature, pH, nutrients, electron acceptors), and a substrate concentration high enough to induce enzymatic activity. montana.edu
Products of Environmental Degradation: Identification and Persistence Studies
The primary environmental degradation products of Lewisite include 2-chlorovinylarsenous acid (CVAA), 2-chlorovinylarsonic acid (CVAOA), and lewisite oxide (2-chlorovinylarsenious oxide). nrt.orgnih.govresearchgate.netnih.govnih.govepa.gov Hydrolysis is the main pathway leading to the formation of CVAA and lewisite oxide. nrt.orgnih.govornl.govepa.gov These arsenic(III) compounds can be slowly oxidized to arsenic(V) compounds like CVAOA, which are generally considered less toxic than arsenic(III) compounds. nrt.orgnih.govnrt.org
While Lewisite itself is considered to have low to moderate persistence, its degradation products can be more persistent in the environment. nrt.orgnrt.orgepa.gov Lewisite oxide, for example, is estimated to have significant persistence, ranging from weeks to years. researchgate.net Under certain environmental conditions, Lewisite and/or lewisite oxide could persist in soil for decades, particularly when protected from degradation processes. nrt.orgepa.gov
Interactive Table 1: Key Lewisite Degradation Products
| Degradation Product | Chemical Formula | Notes | Persistence |
| 2-chlorovinylarsenous acid (CVAA) | C₂H₃AsCl₂O | Formed rapidly by hydrolysis; toxic arsenic(III) compound. nrt.orgresearchgate.netepa.gov | Persistent |
| 2-chlorovinylarsonic acid (CVAOA) | C₂H₄AsClO₃ | Oxidation product of CVAA; arsenic(V) compound. researchgate.netnih.gov | Persistent |
| Lewisite oxide | C₂H₂AsClO | Hydrolysis product; toxic arsenic(III) compound with vesicant properties. nrt.orgnih.govnih.govepa.gov | Weeks to years researchgate.net |
| Hydrochloric acid (HCl) | HCl | Formed by hydrolysis. nrt.orgnrt.orgwikipedia.org | |
| Acetylene (B1199291) | C₂H₂ | Can be formed in alkaline hydrolysis. wikipedia.org | |
| Sodium arsenite | NaAsO₂ | Can be formed in alkaline hydrolysis. wikipedia.orgnih.gov | |
| Arsenic acid | H₃AsO₄ | Potential hydrolysis product. nih.gov |
Fate of the Arsenic Component in Environmental Degradation
Regardless of the specific degradation pathway (hydrolysis, photolysis, or biodegradation), the arsenic component of Lewisite is not eliminated from the environment. nih.govepa.govunt.edu The degradation processes transform Lewisite into various arsenical compounds. nih.gov While the organic portion of Lewisite may be broken down, the arsenic remains and can exist in different oxidation states, primarily arsenic(III) and arsenic(V). nrt.orgnih.gov Arsenic(III) compounds like CVAA and lewisite oxide are generally more toxic than arsenic(V) compounds like CVAOA. nrt.orgnrt.org Over time, trivalent arsenic in degradation products like lewisite oxide can be converted to the less toxic pentavalent arsenic form. nih.gov The persistence of arsenic in the environment is a significant concern, and total arsenic concentration can be used as a marker for Lewisite contamination. nrt.orgepa.govunt.edu
Decontamination and Remediation Strategies for Lewisite Contamination in Research Settings
Chemical Neutralization Reactions and Reagents
Chemical neutralization involves the use of reactive compounds to degrade Lewisite into less toxic substances. This often relies on reactions with the arsenic-carbon and arsenic-chlorine bonds present in the Lewisite molecules.
Oxidative Decontamination Approaches (e.g., Permanganate, Hydrogen Peroxide)
Oxidative methods are commonly employed for the decontamination of chemical warfare agents, including Lewisite. Oxidizing agents react with Lewisite to break down the molecule. Hypochlorite solutions, such as those found in bleach, and hydrogen peroxide are examples of oxidizers used in Lewisite decontamination drdo.gov.in. These reactions typically convert the arsenic from its trivalent state (As(III)) in Lewisite to a less toxic pentavalent state (As(V)) in the form of arsenates nrt.org. While oxidative methods can be effective in neutralizing the vesicant properties of Lewisite, the resulting arsenic(V) compounds, although generally less toxic than arsenic(III) compounds, still pose environmental and health hazards and require proper management nrt.org.
Alkaline and Other Solution-Based Neutralization Methods
Alkaline hydrolysis is a significant pathway for Lewisite degradation. In basic media, such as alcoholic, caustic, or carbonate solutions, Lewisite undergoes hydrolysis, yielding acetylene (B1199291) and trisodium (B8492382) arsenate cdc.govnih.gov. This reaction is accelerated in alkaline conditions wikipedia.org. Detergent and water solutions with a pH between 8 and 10.5 are also used in decontamination procedures cdc.govnrt.org. Non-aqueous decontamination solutions like DS2 and aqueous solutions like the German emulsion, which can contain components like calcium hypochlorite, tetrachlorethylene, and emulsifiers, are also utilized for effective decontamination drdo.gov.in. The hydrolysis products, particularly those containing arsenic, necessitate further treatment and disposal.
Thermal Decomposition and Combustion Kinetics
Thermal methods, including pyrolysis and combustion, are used for the destruction of Lewisite, particularly for bulk agent or heavily contaminated materials. These processes break down Lewisite at high temperatures.
Pyrolysis Pathways and Products
Pyrolysis involves the thermal decomposition of Lewisite in the absence or with limited amounts of oxygen. Studies on Lewisite pyrolysis indicate that decomposition begins at temperatures around 700 K (approximately 427 °C) nih.govresearchgate.net. The main products identified during pyrolysis include hydrogen chloride gas (HCl(g)), solid carbon (C), elemental arsenic (As), and arsenic trichloride (B1173362) gas (AsCl3(g)) researchgate.netresearchgate.net. Arsenic trichloride is a significant and highly toxic product of Lewisite pyrolysis nih.gov.
Combustion Mechanisms and Arsenic-Containing Products
Combustion involves the thermal degradation of Lewisite in the presence of excess oxygen, typically at higher temperatures than pyrolysis. A comprehensive kinetic mechanism for Lewisite combustion has been developed based on theoretical investigations nih.gov. While Lewisite decomposition is not highly sensitive to the presence of oxygen above 700 K, combustion leads to the formation of various arsenic oxides, which may be chlorinated nih.gov. The speciation of arsenic-containing products during incineration is dependent on temperature, pressure, and the molar ratio of oxygen researchgate.net. At temperatures below 600 °C, arsenic primarily exists in higher valence forms like As2O5. Above 600 °C, the formation of gaseous AsCl3 becomes significant, exceeding 75% molar fraction at 1200 °C under certain conditions researchgate.net. Lower incineration temperatures (around 500 °C) and sufficient oxygen can help reduce the toxicity of destruction products researchgate.net.
Advanced Remediation Technologies for Contaminated Materials and Sites
Remediation of Lewisite-contaminated materials and sites often requires advanced technologies to address residual contamination and the toxic byproducts generated during decontamination. Managing contaminated waste streams, particularly wash water containing arsenic, is a critical aspect of remediation nrt.orgcdc.govnrt.org.
Computational Chemistry and Theoretical Modeling of Lewisite 3
Density Functional Theory (DFT) Applications in Lewisite Research
DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules, providing a basis for determining various molecular properties. nih.gov In Lewisite research, DFT has been instrumental in characterizing the different Lewisite components. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods, including DFT, are valuable tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies. researchgate.netnih.govschrodinger.com These predicted spectra can be compared with experimental data to aid in the identification and characterization of Lewisite compounds. researchgate.net For Lewisite 1, calculated chemical shifts for both ¹H and ¹³C NMR have shown very good agreement with experimental data. researchgate.net Similarly, theoretical vibrational and Raman frequencies for Lewisite 1 have been precisely assigned and compared with experimental vibrations. researchgate.net While direct computational studies specifically detailing the predicted NMR, IR, or Raman spectra solely for Lewisite 3 were not prominently featured in the search results, the application of DFT for such predictions is a standard practice in the computational study of similar organoarsenic compounds.
Frontier Orbital Analysis (HOMO-LUMO) and Chemical Reactivity
Frontier Molecular Orbital (FMO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's chemical reactivity. researchgate.netnih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical stability and reactivity; a smaller gap often suggests higher reactivity. nih.gov
DFT studies on Lewisites have included HOMO-LUMO analysis to understand their electrophilic and nucleophilic characteristics. researchgate.net The electrophilicity index, which can be calculated from HOMO and LUMO energies, is a measure of a molecule's reactivity. researchgate.net Research indicates that different Lewisite isomers can have varying electrophilicity indices. researchgate.net While specific HOMO and LUMO energy values or electrophilicity indices specifically for this compound were not explicitly detailed in the search results, the application of this analysis to the Lewisite family suggests its relevance in understanding the reactivity of this compound as well.
Kinetic Modeling of Chemical Reactions and Decomposition Processes
Kinetic modeling, often supported by theoretical calculations, is crucial for understanding the reaction pathways and rates of chemical processes involving Lewisite compounds, such as their thermal decomposition. nih.govresearchgate.net Due to the hazardous nature of Lewisite, computational kinetic modeling provides a safe alternative to experimental studies at high temperatures. researchgate.net
Detailed kinetic mechanisms of combustion and thermal decomposition of Lewisite (primarily Lewisite 1 as a model compound) have been developed based on theoretical investigations. nih.govresearchgate.net These models include various reaction types, such as molecular eliminations, bond fissions, radical reactions, and the decomposition of intermediates. researchgate.net DFT methods are used to calculate thermokinetic parameters for these reactions. nih.govresearchgate.net
Simulations based on these models indicate that Lewisite decomposition can start at temperatures around 700 K and is relatively insensitive to the presence of oxygen. nih.gov The decomposition appears to proceed via a radical chain reaction scheme. researchgate.net Key decomposition products identified through modeling include AsCl₃ and HCl. researchgate.net While these studies primarily focus on Lewisite 1, the principles and methodologies of kinetic modeling are applicable to this compound, given its structural similarity and formation as a byproduct in Lewisite mixtures.
Quantum-Chemical Simulations of Reaction Intermediates and Anions
Quantum-chemical simulations are employed to study reaction intermediates and transient species, such as anions, that may be formed during reactions involving Lewisite compounds. researchgate.netarxiv.orgarxiv.org These simulations help in understanding reaction mechanisms and the properties of short-lived species that are difficult to observe experimentally.
Studies using quantum-chemical methods have investigated the formation and structure of anions derived from Lewisite isomers. For example, simulations have explored the formation of [M-Cl]⁻ anions from Lewisite 1. researchgate.net These studies can provide insights into the energetic favorability of different fragmentation pathways and the resulting anionic structures. researchgate.net While specific quantum-chemical simulations focused solely on reaction intermediates or anions derived directly from this compound were not explicitly detailed in the search results, the application of these methods to Lewisite 1 demonstrates their potential for studying similar species involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
